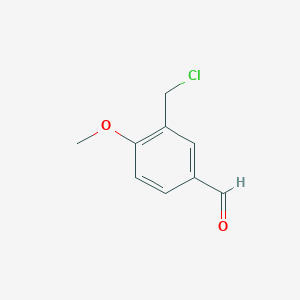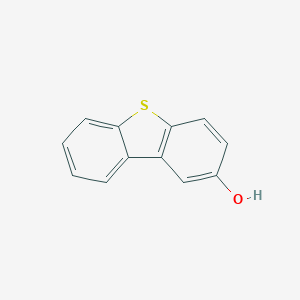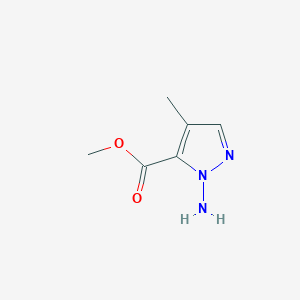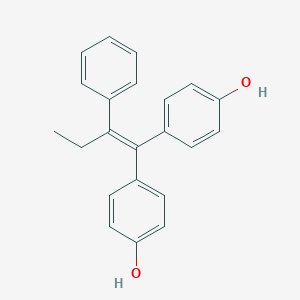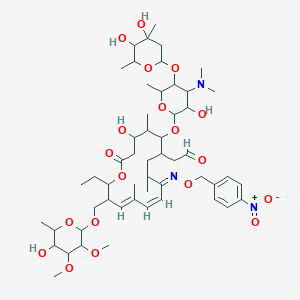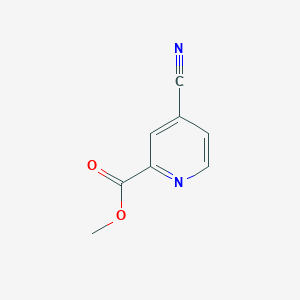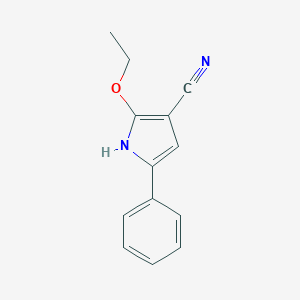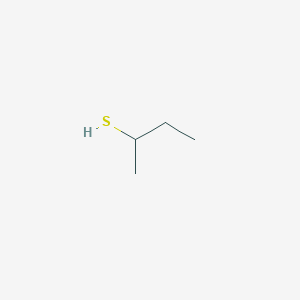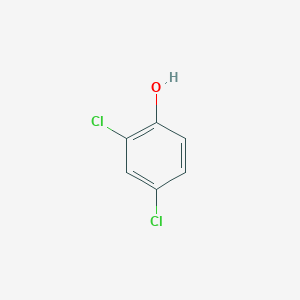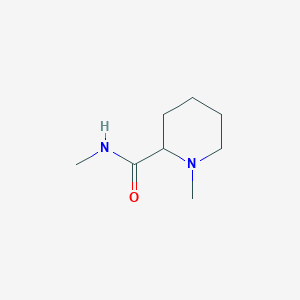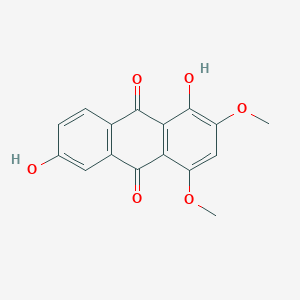
Guanosine 5'-monophosphate disodium salt
Vue d'ensemble
Description
Le 5'-guanosine monophosphate disodium salt est un dérivé nucléotidique qui joue un rôle crucial dans divers processus biologiques. Il s'agit d'un ester d'acide phosphorique avec le nucléoside guanosine, composé d'un groupe phosphate, du sucre pentose ribose et de la base nucléique guanine . Ce composé est largement utilisé dans l'industrie alimentaire comme exhausteur de goût et dans la recherche scientifique pour ses propriétés biochimiques .
Applications De Recherche Scientifique
Guanosine 5’-monophosphate disodium salt has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
- Biology: Plays a role in signal transduction pathways, particularly in the formation of cGMP, which is involved in various cellular processes.
- Medicine: Investigated for its potential therapeutic effects in modulating neurotransmission and as a component in certain pharmaceutical formulations.
- Industry: Commonly used as a flavor enhancer in the food industry, providing the umami taste in various food products .
Mécanisme D'action
Target of Action
Guanosine 5’-monophosphate disodium salt, also known as GMP, interacts with various targets in the body. Some of these include Guanylate kinase, Response regulator PleD, DNA polymerase, Disks large homolog 4, GMP reductase 1, cGMP-specific 3’,5’-cyclic phosphodiesterase, Histidine triad nucleotide-binding protein 1, Bifunctional purine biosynthesis protein PURH, and Amidophosphoribosyltransferase . These targets play crucial roles in various biological processes, including RNA synthesis, signal transduction, and cellular metabolism.
Mode of Action
GMP is a ribonucleoside monophosphate. Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . This interaction with its targets leads to changes in the cellular processes they are involved in.
Biochemical Pathways
GMP affects several biochemical pathways. It plays a significant role in purine metabolism and glutamate metabolism . The incorporation of GMP into RNAs affects the synthesis and function of these molecules, influencing various downstream effects such as protein synthesis and gene regulation.
Pharmacokinetics
It is known that gmp is a low-clearance drug . Most of its metabolism is achieved by glucuronidation .
Result of Action
The action of GMP results in the modulation of glutamatergic neurotransmission . This can have various molecular and cellular effects, depending on the specific context within the body. For instance, it can influence signal transduction pathways, affect the activity of certain enzymes, and modulate the function of various proteins.
Analyse Biochimique
Biochemical Properties
Guanosine 5’-monophosphate disodium salt plays a significant role in biochemical reactions. Upon phosphorylation to GTP, it becomes incorporated into ribonucleic acids (RNAs) by various RNA polymerases . This process is crucial for the modulation of glutamatergic neurotransmission .
Cellular Effects
The effects of Guanosine 5’-monophosphate disodium salt on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Guanosine 5’-monophosphate disodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Guanosine 5’-monophosphate disodium salt over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Guanosine 5’-monophosphate disodium salt vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Guanosine 5’-monophosphate disodium salt is involved in several metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
Guanosine 5’-monophosphate disodium salt is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du 5'-guanosine monophosphate disodium salt implique généralement la dégradation enzymatique de l'acide ribonucléique (ARN). Le processus commence par l'hydrolyse de l'ARN pour produire un mélange de nucléotides, y compris le guanosine monophosphate. Ce mélange est ensuite soumis à des étapes de purification supplémentaires pour isoler le 5'-guanosine monophosphate .
Méthodes de production industrielle : La production industrielle du 5'-guanosine monophosphate disodium salt implique souvent la fermentation microbienne. Des souches spécifiques de bactéries sont utilisées pour convertir les sucres en nucléotides, qui sont ensuite convertis chimiquement en guanosine 5'-monophosphate. Le produit final est obtenu par cristallisation, où de l'hydroxyde de sodium est ajouté à une solution aqueuse de 5'-guanosine monophosphate, suivie de l'ajout d'alcool absolu et d'un catalyseur. Le mélange est agité, centrifugé, lavé et séché pour obtenir la forme cristalline du 5'-guanosine monophosphate disodium salt .
Analyse Des Réactions Chimiques
Types de réactions : Le 5'-guanosine monophosphate disodium salt subit diverses réactions chimiques, notamment la phosphorylation, l'hydrolyse et la cyclisation. Il peut être phosphorylé pour former le guanosine diphosphate et le guanosine triphosphate, qui sont essentiels à la synthèse de l'ARN .
Réactifs et conditions courantes :
Phosphorylation : Implique généralement l'utilisation d'ATP et de kinases spécifiques.
Hydrolyse : Peut être réalisée dans des conditions acides ou enzymatiques.
Cyclisation : Implique la formation de guanosine monophosphate cyclique (cGMP) par l'action de la guanylate cyclase.
Produits principaux :
- Guanosine diphosphate (GDP)
- Guanosine triphosphate (GTP)
- Guanosine monophosphate cyclique (cGMP)
4. Applications de la recherche scientifique
Le 5'-guanosine monophosphate disodium salt a une large gamme d'applications dans la recherche scientifique :
- Chimie : Utilisé comme précurseur dans la synthèse d'autres nucléotides et d'analogues de nucléotides.
- Biologie : Joue un rôle dans les voies de transduction du signal, en particulier dans la formation du cGMP, qui est impliqué dans divers processus cellulaires.
- Médecine : Étudié pour ses effets thérapeutiques potentiels dans la modulation de la neurotransmission et comme composant dans certaines formulations pharmaceutiques.
- Industrie : Souvent utilisé comme exhausteur de goût dans l'industrie alimentaire, apportant le goût umami à divers produits alimentaires .
5. Mécanisme d'action
Le 5'-guanosine monophosphate disodium salt exerce ses effets principalement par sa conversion en guanosine triphosphate (GTP) et en guanosine monophosphate cyclique (cGMP). Le GTP est essentiel à la synthèse de l'ARN et à la traduction des protéines, tandis que le cGMP agit comme un messager secondaire dans diverses voies de transduction du signal. Le composé interagit avec des enzymes spécifiques telles que la guanylate cyclase et les phosphodiestérases, modulant les réponses cellulaires .
Composés similaires :
- Adénosine 5'-monophosphate (AMP)
- Cytidine 5'-monophosphate (CMP)
- Uridine 5'-monophosphate (UMP)
- Inosine 5'-monophosphate (IMP)
Unicité : Le 5'-guanosine monophosphate disodium salt est unique en raison de son rôle spécifique dans la formation du cGMP, qui est un messager secondaire crucial dans divers processus physiologiques. Contrairement aux autres nucléotides, les dérivés de la guanosine sont particulièrement importants dans la régulation des voies de signalisation des nucléotides cycliques .
Comparaison Avec Des Composés Similaires
- Adenosine 5’-monophosphate (AMP)
- Cytidine 5’-monophosphate (CMP)
- Uridine 5’-monophosphate (UMP)
- Inosine 5’-monophosphate (IMP)
Uniqueness: Guanosine 5’-monophosphate disodium salt is unique due to its specific role in the formation of cGMP, which is a crucial secondary messenger in various physiological processes. Unlike other nucleotides, guanosine derivatives are particularly important in the regulation of cyclic nucleotide signaling pathways .
Propriétés
Numéro CAS |
5550-12-9 |
|---|---|
Formule moléculaire |
C10H14N5O8P.2Na C10H14N5Na2O8P |
Poids moléculaire |
409.20 g/mol |
Nom IUPAC |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/t3-,5-,6-,9-;;/m1../s1 |
Clé InChI |
OSXDSXFEZDLGSO-LGVAUZIVSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.[Na].[Na] |
Apparence |
Assay:≥98%A crystalline solid |
Description physique |
Odourless, colourless or white crystals or white crystalline powder |
Solubilité |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether |
Synonymes |
5’-Guanylic Acid Disodium Salt; 5’-GMP Disodium Salt; Disodium 5’-GMP; Disodium 5’-Guanylate; Disodium GMP; Disodium Guanosine 5’-Monophosphate; Disodium Guanosine 5’-phosphate; Disodium Guanylate; E 627; GMP Disodium Salt; GMP Sodium Salt; Guanosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of interaction between guanosine 5'-monophosphate disodium salt and its biological targets?
A: this compound, often referred to as 5'-GMPNa2 or simply GMP, predominantly interacts with biological systems through its guanine base. This interaction typically occurs at the N7 nitrogen atom of the guanine moiety, forming coordination complexes with various metal ions [, ]. This coordination can lead to significant conformational changes in nucleic acids, as observed in studies involving magnesium ions and their impact on the sugar ring pucker of GMP [].
Q2: Beyond metal ion interactions, are there other notable binding modes for this compound?
A: Yes, GMP exhibits a strong propensity to self-assemble into G-quadruplex structures, particularly in the presence of specific cations like potassium or sodium. These G-quadruplexes, stabilized by Hoogsteen hydrogen bonding between guanine bases, can further interact with other molecules or macromolecules [, ]. For instance, research has demonstrated the formation of G-quadruplex-based hydrogels through GMP's interaction with a cationic polymer, showcasing its potential in material science applications [].
Q3: How does the presence of magnesium ions affect the radiolytic stability of this compound in aqueous solutions?
A: Studies employing Fourier Transform Infrared (FT-IR) spectroscopy and mass spectrometry have revealed that magnesium ions act as radiosensitizers in the gamma-radiolysis of aqueous GMP solutions []. This sensitization effect is attributed to the interaction between magnesium ions and the N7 site of the guanine base, leading to an increased decomposition yield of GMP upon irradiation [].
Q4: Can you elaborate on the spectroscopic characteristics of this compound and how they are influenced by N7-electrophilic attack?
A: Fourier transform infrared (FT-IR) spectroscopy serves as a valuable tool to analyze the structural changes in GMP upon N7 modification []. Methylation at the N7 position leads to the most significant perturbations in the guanine ring system compared to protonation or metalation, as indicated by shifts in vibrational frequencies. The order of perturbation observed is Me+ > H+ > M2+ []. These findings provide insights into the impact of electrophilic attack on the electronic structure and bonding within the GMP molecule.
Q5: Does the chirality of metal complexes incorporating this compound influence their biological activity?
A: Research involving chiral copper(II) and zinc(II) complexes containing GMP as a ligand has demonstrated the enantiomeric specificity of these complexes towards DNA binding []. The (R)-enantiomers exhibited higher binding affinities compared to their (S)-counterparts, highlighting the significance of chirality in influencing DNA interactions and potential biological activities [].
Q6: How does the inclusion of this compound in the diet impact aquatic species, particularly crustaceans?
A: Dietary supplementation with a mixture of nucleotides, including GMP, has demonstrated positive effects on the growth performance, tissue biochemical composition, and non-specific immunity of juvenile Litopenaeus vannamei (whiteleg shrimp) [, ]. Specifically, improvements in weight gain rate, specific growth rate, feed intake, and protein deposit rate were observed []. Additionally, enhanced non-specific immunity was evident through increased lysozyme activity in the hepatopancreas and serum [].
Q7: Can you provide further details on the specific benefits of dietary this compound on the health and development of Litopenaeus vannamei?
A: Further research on juvenile Litopenaeus vannamei has highlighted the positive impacts of dietary nucleotide mixtures containing GMP on hepatopancreas function, intestinal morphology, and antioxidant activity []. Notably, improvements in midgut jejunum wall thickness and enhanced alkaline phosphatase activity and total antioxidant capacity in the hepatopancreas were observed []. These findings emphasize the potential of GMP as a feed additive for promoting the health and resilience of cultured shrimp.
Q8: What are the implications of using this compound in conjunction with lanthanide ions in material science?
A: The combination of GMP and lanthanide ions has paved the way for the development of novel supramolecular hydrogels [, ]. These hydrogels, formed through the self-assembly of GMP into G-quadruplex structures stabilized by lanthanide ions, exhibit unique properties and potential applications in various fields, including drug delivery and tissue engineering.
Q9: Are there any applications of this compound in the development of flame-retardant materials?
A: Recent research has explored the utilization of GMP in conjunction with polydopamine to create bio-based flame-retardant coatings for flexible polyurethane foam []. This approach leverages the self-assembly properties of GMP and the adhesive nature of polydopamine to form a protective coating that enhances the fire safety of polyurethane foam, highlighting its potential in developing sustainable and fire-resistant materials.
Q10: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is widely used for the analysis of GMP []. This technique enables the separation, identification, and quantification of GMP in complex mixtures, facilitating its characterization and monitoring in various research and industrial settings.
Q11: Can you elaborate on the retention mechanism of this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) systems?
A: The retention of GMP in RP-HPLC is influenced by various factors, including the type of stationary phase, mobile phase composition (pH and ionic strength), and the presence of ion-pairing reagents []. Understanding these retention mechanisms is crucial for optimizing separation conditions and achieving accurate and reliable quantification of GMP in complex samples.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


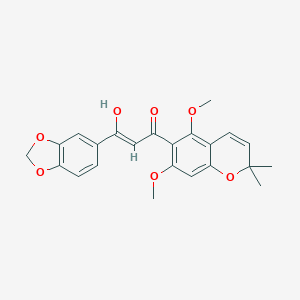
![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
